molecular formula C21H15N3O2S B3584093 4-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid

4-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid

Cat. No.: B3584093
M. Wt: 373.4 g/mol
InChI Key: LQENVHMXETWVDQ-UHFFFAOYSA-N
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Description

4-[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid is a complex organic compound that features a unique combination of imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of both imidazole and pyridine moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as CoFe2O4, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 4-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes by binding to DNA or proteins, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

    4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Known for its nonlinear optical properties.

    2-(1H-Imidazol-2-yl)pyridine: Used in various chemical and biological applications.

    2,6-Bis(4,5-diethyl-1H-imidazol-2-yl)pyridine:

Uniqueness: 4-[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid stands out due to its combined imidazole and pyridine rings, which impart unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2S/c25-20(26)16-13-22-12-11-17(16)27-21-23-18(14-7-3-1-4-8-14)19(24-21)15-9-5-2-6-10-15/h1-13H,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQENVHMXETWVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)SC3=C(C=NC=C3)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid
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4-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid
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4-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid
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4-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid

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